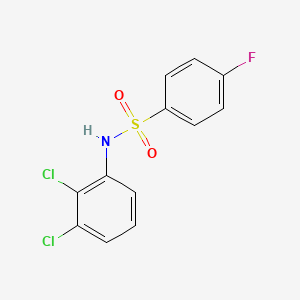![molecular formula C16H17ClN2O3S B5149208 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the Janus kinase family, which is involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
作用机制
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α) in animal models of autoimmune diseases. It also reduces the infiltration of immune cells into the affected tissues and prevents tissue damage. In addition, this compound has been shown to inhibit the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several advantages for laboratory experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this pathway without affecting other signaling pathways. It has also been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for research on 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results for this compound in these diseases, and further studies are needed to determine its long-term safety and efficacy. Another potential application is in the prevention of transplant rejection. This compound has been shown to be effective in preventing rejection in animal models, and clinical trials are underway to determine its effectiveness in humans. Finally, this compound has potential as a cancer therapy, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine its effectiveness in vivo and its potential as a combination therapy with other cancer drugs.
合成方法
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a series of chemical reactions starting from 4,5-dimethyl-3-thiophenecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with 3-chlorophenol to form the corresponding ester. The ester is then reduced to the alcohol and subsequently converted to the amide by reaction with 2-(3-chloropropionyl)aminoethanol. The final product is obtained by reaction with thionyl chloride to form the thiocarbonyl chloride, which is then reacted with ammonia to form the amide.
科学研究应用
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, particularly rheumatoid arthritis and psoriasis. It has also been studied for its potential use in preventing transplant rejection and as a cancer therapy. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases.
属性
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-5-11(17)7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIVQVKDVDLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
